Oral Bioavailability – MK-1496 vs. Intravenous PLK1 Inhibitors (Volasertib, BI 2536, GSK461364)
MK-1496 is administered orally, whereas volasertib (BI 6727), BI 2536, and GSK461364 require intravenous infusion [1][2]. The Phase I trial of MK-1496 employed a twice-weekly oral schedule (days 1 and 3 of each week for 3 weeks per 4‑week cycle), demonstrating that therapeutic plasma concentrations can be achieved without parenteral access [2]. This oral route eliminates infusion-related logistical burden and enables prolonged dosing regimens that are impractical for intravenous agents.
| Evidence Dimension | Route of administration |
|---|---|
| Target Compound Data | Oral (tablet/capsule, twice‑weekly schedule) |
| Comparator Or Baseline | Volasertib (IV), BI 2536 (IV), GSK461364 (IV) |
| Quantified Difference | Oral vs. intravenous; 0 vs. ~1‑2 h infusion time per dose |
| Conditions | Clinical Phase I dosing schedule (MK‑1496‑002 AM 4, NCT00880568) [2]; volasertib and BI 2536 administered as IV infusions in separate Phase I studies [1]. |
Why This Matters
Oral availability directly impacts patient compliance, chronic dosing feasibility, and total cost of care; for preclinical procurement, oral bioavailable compounds allow per-oral gavage in rodent efficacy models, reducing stress artefacts compared to repeated IP/IV injection.
- [1] Gutteridge RE, et al. Table 1 listing route of administration for MK-1496, volasertib, BI 2536, GSK461364. Mol Cancer Ther. 2016;15(7):1427-1435. View Source
- [2] Doi T, et al. J Clin Oncol 29: 2011 (suppl; abstr 3012). View Source
